N-Ethyl-2-piperidin-4-ylacetamide;oxalic acid
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Overview
Description
N-Ethyl-2-piperidin-4-ylacetamide; oxalic acid is a compound with the molecular formula C9H18N2O.C2H2O4 and a molecular weight of 260.29 g/mol . It is a salt formed from N-Ethyl-2-piperidin-4-ylacetamide and oxalic acid. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-piperidin-4-ylacetamide typically involves the reaction of piperidine derivatives with ethylating agents. One common method is the reaction of 4-piperidone with ethylamine under controlled conditions to form N-Ethyl-2-piperidin-4-ylacetamide. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of N-Ethyl-2-piperidin-4-ylacetamide; oxalic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the product through crystallization or other separation techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-piperidin-4-ylacetamide; oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
N-Ethyl-2-piperidin-4-ylacetamide; oxalic acid is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-Ethyl-2-piperidin-4-ylacetamide; oxalic acid involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-piperidin-4-ylacetamide
- N-Propyl-2-piperidin-4-ylacetamide
- N-Butyl-2-piperidin-4-ylacetamide
Uniqueness
N-Ethyl-2-piperidin-4-ylacetamide; oxalic acid is unique due to its specific ethyl group substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications .
Properties
IUPAC Name |
N-ethyl-2-piperidin-4-ylacetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.C2H2O4/c1-2-11-9(12)7-8-3-5-10-6-4-8;3-1(4)2(5)6/h8,10H,2-7H2,1H3,(H,11,12);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVZVFRNZKWGQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1CCNCC1.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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